molecular formula C16H23N3O B13021981 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B13021981
M. Wt: 273.37 g/mol
InChI Key: VLZRVCBGSTZGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a piperidine-1-carbaldehyde core, a structure recognized in the development of novel therapeutic agents . This compound belongs to a class of piperidine derivatives that are being investigated for their potential as inhibitors of METTL3 (Methyltransferase Like 3) . METTL3 is the core catalytic subunit of the N6-adenosine-methyltransferase complex, which is responsible for depositing the N6-methyladenosine (m6A) modification on messenger RNA (mRNA) . This m6A modification is a key epigenetic regulator that influences crucial tumorigenic processes, including cancer cell cycle, proliferation, apoptosis, and metabolism . Consequently, inhibiting METTL3 presents a promising therapeutic strategy for targeting various cancers, such as breast cancer and hematologic diseases . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, particularly in the exploration of METTL3-targeted small-molecule therapies. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-[6-(cyclopentylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C16H23N3O/c20-12-19-10-4-3-7-15(19)13-8-9-16(17-11-13)18-14-5-1-2-6-14/h8-9,11-12,14-15H,1-7,10H2,(H,17,18)

InChI Key

VLZRVCBGSTZGAV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC=C(C=C2)C3CCCCN3C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Pyridine Core

The cyclopentylamino group distinguishes the target compound from analogs with varying substituents:

  • Azepan-1-yl substituent (as in 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde):
    • The 7-membered azepan ring increases lipophilicity and steric bulk compared to the 5-membered cyclopentyl group. This may enhance membrane permeability but reduce metabolic stability due to slower enzymatic processing .
  • Substituted phenyl groups (e.g., para-methyl or methoxy) can modulate solubility and π-π stacking interactions in biological targets .
  • Trifluoromethyl groups (e.g., 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester):
    • Trifluoromethyl groups improve metabolic stability and electronegativity, but may reduce aqueous solubility due to hydrophobicity .

Core Structure Variations

  • Piperidine-pyridine vs. pyrrolo-pyridazine (e.g., Example 329 in EP 4374877 A2):
    • The pyrrolo-pyridazine core in Example 329 introduces a fused bicyclic system, increasing planarity and rigidity. This contrasts with the flexible piperidine-pyridine linkage in the target compound, which may allow better conformational adaptability for binding .
  • Pyridine-pyridine vs.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent(s) Key Properties/Applications Reference
2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde Piperidine-pyridine Cyclopentylamino Hypothesized intermediate for kinase inhibitors N/A
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde Piperidine-pyridine Azepan-1-yl High lipophilicity; research use only
Example 329 (EP 4374877 A2) Pyrrolo-pyridazine Dichloro-hydroxyphenyl Potential anticancer agent; fused core enhances rigidity
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine Pyridine-pyridine Chloro, substituted phenyl Antibacterial activity; tunable solubility via phenyl groups
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester Pyrimidine-pyridine Trifluoromethyl Enhanced metabolic stability; agrochemical applications

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for azepan-1-yl analogs, involving Suzuki-Miyaura coupling for pyridine functionalization or reductive amination for cyclopentylamino introduction .
  • The formyl group may serve as a handle for further derivatization .
  • Challenges : The cyclopentyl group’s smaller size compared to azepan may limit hydrophobic interactions but improve metabolic clearance. Substituting it with electron-deficient groups (e.g., trifluoromethyl) could balance stability and solubility .

Biological Activity

2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a synthetic organic compound characterized by its unique structural features, including a cyclopentylamino group and a piperidine moiety. This compound falls under the category of pyridine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Structural Characteristics

The molecular formula of 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde is C16H23N3OC_{16}H_{23}N_{3}O with a molecular weight of approximately 259.35 g/mol. The presence of both the aldehyde and amine functional groups enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde exhibit significant biological activities, including:

  • Enzyme Inhibition : Many pyridine derivatives act as inhibitors of various kinases, which are critical in regulating cellular processes.
  • Anticancer Properties : Compounds in this class have shown promise in cancer treatment by targeting specific pathways involved in tumor growth and proliferation.
  • Neuropharmacological Effects : The piperidine structure suggests potential interactions with neurotransmitter receptors, which may influence cognitive and mood disorders.

Kinase Inhibition

A study focusing on kinase inhibitors highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases such as ALK (Anaplastic Lymphoma Kinase) and CDK9 (Cyclin-dependent kinase 9). For instance, modifications similar to those in 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde were shown to improve inhibition efficacy against these targets .

Anticancer Activity

Research has demonstrated that pyridine derivatives can reverse epigenetic silencing in cancer cells. A comparative study evaluated several compounds, revealing that those with cyclopentyl substitutions exhibited enhanced activity against cancer cell lines, suggesting a favorable interaction profile with cellular targets involved in malignancy .

Interaction Studies

Understanding how 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde interacts with biological targets is essential for elucidating its mechanisms of action. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how effectively the compound binds to target enzymes or receptors.
  • Cellular Assays : Measuring the compound's effects on cell viability, proliferation, and apoptosis in cancer models.

Comparative Analysis

To better understand the biological activity of 2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehyde, it is valuable to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
2-(6-(Cyclopentylamino)pyridin-3-yl)piperidine-1-carbaldehydePyridine ring, piperidine moietyKinase inhibitionCyclopentyl substitution affects lipophilicity
2-(6-(Phenethylamino)pyridin-3-yl)piperidine-1-carbaldehydePyridine ring, piperidine moietyAnticancer activityPhenethyl group may enhance receptor selectivity
2-(6-(Methylamino)pyridin-3-yl)tetrahydropyran-1-carbaldehydePyridine ring, tetrahydropyran moietyAntimicrobial propertiesTetrahydropyran increases structural rigidity

This table illustrates how variations in side chains and core structures influence biological activities and therapeutic applications.

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